molecular formula C16H19N3O B2895106 (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one CAS No. 956377-72-3

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one

Cat. No.: B2895106
CAS No.: 956377-72-3
M. Wt: 269.348
InChI Key: FVTTUOUYPMOQKZ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to improve yield and efficiency. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and pyrazolyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcones with different substituents on the aromatic rings.

    Pyrazoles: Compounds containing the pyrazole ring with various functional groups.

    Amines: Compounds with dimethylamino groups attached to different molecular frameworks.

Uniqueness

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTTUOUYPMOQKZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.